2-Iodomorphine

Description

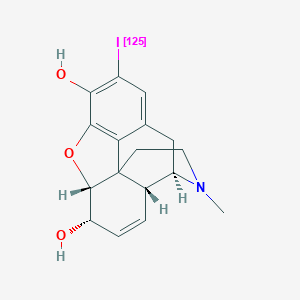

2-Iodomorphine is a halogenated derivative of morphine, where an iodine atom is introduced at the 2-position of the phenolic ring. Morphine itself is a potent opioid analgesic, and iodination at the 2-position may alter its pharmacokinetics, receptor affinity, and metabolic stability compared to the parent molecule. Such modifications are often explored to enhance bioavailability or reduce side effects .

Properties

CAS No. |

106199-79-5 |

|---|---|

Molecular Formula |

C17H18INO3 |

Molecular Weight |

409.23 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR)-10-(125I)iodanyl-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol |

InChI |

InChI=1S/C17H18INO3/c1-19-5-4-17-9-2-3-12(20)16(17)22-15-13(17)8(7-11(9)19)6-10(18)14(15)21/h2-3,6,9,11-12,16,20-21H,4-5,7H2,1H3/t9-,11+,12-,16-,17?/m0/s1/i18-2 |

InChI Key |

KGHKWHWOWSDPGO-GKTBWDLASA-N |

SMILES |

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)I |

Isomeric SMILES |

CN1CCC23[C@@H]4[C@H]1CC5=CC(=C(C(=C52)O[C@H]3[C@H](C=C4)O)O)[125I] |

Canonical SMILES |

CN1CCC23C4C1CC5=CC(=C(C(=C52)OC3C(C=C4)O)O)I |

Synonyms |

2-iodomorphine 2-iodomorphine, (5alpha,6alpha)-isomer, 125I labeled iodomorphine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Iodophenol

- Structure: Phenol with an iodine substituent at the 2-position.

- Molecular Weight : ~220.02 g/mol (calculated).

- Solubility: Insoluble in water but soluble in organic solvents like ethanol and ether, similar to iodoform .

- Applications : Used in organic synthesis as a building block for pharmaceuticals and agrochemicals.

2-Iodoaniline

- Structure : Aniline with iodine at the 2-position.

- Molecular Weight : 219.02 g/mol.

- Solubility : 100 mg/mL in DMSO, indicating high solubility in polar aprotic solvents .

- Applications : Research reagent in medicinal chemistry for coupling reactions.

- Safety : Requires storage at 4°C with protection from light to prevent decomposition .

Iodoform (Triiodomethane)

- Structure : CHI₃, a triiodinated methane derivative.

- Molecular Weight : 393.73 g/mol.

- Solubility: Insoluble in water; highly soluble in ethanol, ether, and chloroform .

- Safety : Decomposes at 212°C, releasing iodine vapors and requiring careful handling .

Functional Comparison with Pharmacologically Active Analogs

Endomorphin-2

- Structure: An endogenous opioid peptide (Tyr-Pro-Phe-Phe-NH₂).

- Molecular Weight : 610.7 g/mol.

- Applications : Binds to μ-opioid receptors with high affinity, analogous to morphine.

- Key Difference : Unlike 2-Iodomorphine, endomorphin-2 is a peptide, offering distinct metabolic stability and receptor interaction profiles .

Research Implications and Limitations

- Structural Insights : The 2-iodo substitution in aromatic systems reduces water solubility but enhances stability in organic matrices, a trend observed in 2-iodoaniline and iodoform .

- Pharmacological Gaps : Direct studies on this compound’s opioid receptor binding or metabolic pathways are absent in the provided evidence. Comparisons with endomorphin-2 suggest that iodination could modulate receptor affinity but may introduce iodine-specific toxicity risks .

- Safety Considerations : Iodinated compounds often require stringent handling protocols due to volatility (e.g., iodoform) or photolability (e.g., 2-iodoaniline) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.